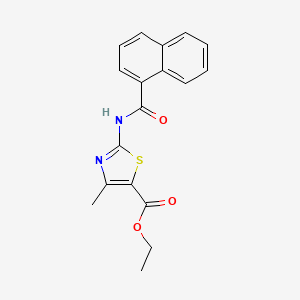![molecular formula C17H12FN3O2 B5881280 methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indoloquinoxaline, which is a heterocyclic compound that has been extensively studied for its biological activities.
Applications De Recherche Scientifique
Methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has shown potential applications in various fields of scientific research. In cancer research, this compound has been studied for its ability to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In addition, this compound has been studied for its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is not fully understood. However, it has been shown to target specific signaling pathways in cancer cells, leading to apoptosis and inhibition of cell growth. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which could contribute to its anti-inflammatory and antioxidant properties.
Biochemical and physiological effects:
Studies have shown that methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell growth by targeting specific signaling pathways. It also has anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate in lab experiments is its potential applications in cancer research and the treatment of inflammatory diseases. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate. One direction is to further investigate its mechanism of action and identify specific signaling pathways that it targets. This could lead to the development of more effective cancer treatments and anti-inflammatory drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which could help optimize its use in lab experiments and clinical trials. Finally, future research could focus on the synthesis of new derivatives of indoloquinoxaline and their potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate involves the reaction of 2-aminobenzoyl chloride with 3-(dimethylamino)propylamine in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-(bromomethyl)-9-fluoroquinoxaline to obtain the final product.
Propriétés
IUPAC Name |
methyl 2-(9-fluoroindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c1-23-15(22)9-21-14-7-6-10(18)8-11(14)16-17(21)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLPMWHSJIQGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Indolo[2,3-b]quinoxaline-6-acetic acid, 9-fluoro-, methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)


![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)
![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)

![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)